molecular formula C21H24N4O B2983381 N-Cyclohexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyrazin-3-amine CAS No. 1311992-06-9

N-Cyclohexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyrazin-3-amine

Cat. No. B2983381
CAS RN: 1311992-06-9
M. Wt: 348.45
InChI Key: DNNFOWKWCQTZCG-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds, imidazo[1,2-a]pyridines, has been reported to be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . It’s also reasonably fast, very clean, high yielding, and involves simple workup .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds, imidazo[1,2-a]pyridines, involve a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This reaction can be carried out in neutral, weak basic organic solvents at elevated temperature .

Scientific Research Applications

COX-2 Inhibition for Anti-inflammatory Applications

N-Cyclohexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyrazin-3-amine: has been studied for its potential as a selective COX-2 inhibitor . COX-2 is an enzyme that plays a significant role in the inflammation process by converting arachidonic acid to prostaglandins. Selective inhibition of COX-2 can potentially reduce inflammation, pain, and fever without the gastrointestinal side effects associated with non-selective NSAIDs.

Synthesis of Quinoxaline Derivatives

This compound has been used in the synthesis of quinoxaline derivatives, which are important in pharmaceutical chemistry due to their presence in various biologically active compounds . The synthesis involves a three-component condensation reaction, which is a green chemistry approach that minimizes waste and maximizes efficiency.

Research in Molecular Docking Studies

The compound’s ability to fit into the COX-2 enzyme’s active site has been demonstrated through molecular docking studies . This makes it a useful tool for computational studies in drug design, helping researchers understand how molecular interactions can influence drug efficacy.

Anti-nociceptive Properties

In addition to its anti-inflammatory potential, EN300-26678478 has shown promise in animal models for its anti-nociceptive properties, indicating its potential use in pain management .

Mechanism of Action

Biochemical Pathways

As the compound’s targets and mode of action are further elucidated, the specific pathways and their downstream effects will become clearer .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information about how these factors influence the action of en300-26678478 is currently unavailable .

properties

IUPAC Name

N-cyclohexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyrazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-26-18-10-7-16(8-11-18)9-12-19-21(23-17-5-3-2-4-6-17)25-14-13-22-15-20(25)24-19/h7-15,17,23H,2-6H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNFOWKWCQTZCG-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=C(N3C=CN=CC3=N2)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=C(N3C=CN=CC3=N2)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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